molecular formula C12H17NO B6170631 2-methyl-6-(4-methylphenyl)morpholine, Mixture of diastereomers CAS No. 1099679-60-3

2-methyl-6-(4-methylphenyl)morpholine, Mixture of diastereomers

Cat. No.: B6170631
CAS No.: 1099679-60-3
M. Wt: 191.3
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Description

2-Methyl-6-(4-methylphenyl)morpholine is a chemical compound characterized by its unique structure, which includes a morpholine ring substituted with a methyl group and a 4-methylphenyl group. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-6-(4-methylphenyl)morpholine typically involves the reaction of morpholine with appropriate reagents to introduce the methyl and phenyl groups. One common method is the nucleophilic substitution reaction, where morpholine reacts with a suitable electrophile.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired diastereomeric mixture.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-(4-methylphenyl)morpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a strong base.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Formation of reduced derivatives such as alcohols.

  • Substitution: Formation of substituted morpholines with different alkyl or aryl groups.

Scientific Research Applications

2-Methyl-6-(4-methylphenyl)morpholine has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-methyl-6-(4-methylphenyl)morpholine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

2-Methyl-6-(4-methylphenyl)morpholine can be compared to other morpholine derivatives, such as 2-methylmorpholine and 4-methylmorpholine These compounds share the morpholine core but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

CAS No.

1099679-60-3

Molecular Formula

C12H17NO

Molecular Weight

191.3

Purity

95

Origin of Product

United States

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